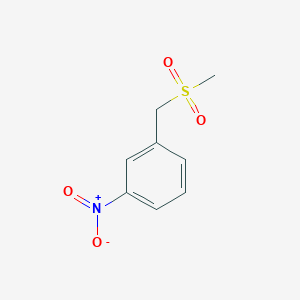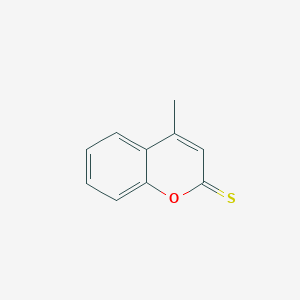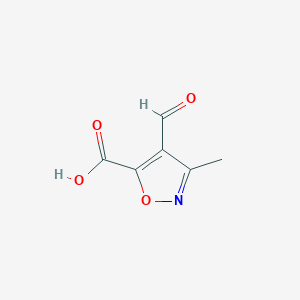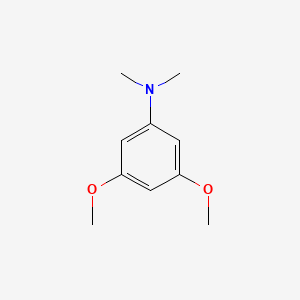
1-(甲磺酰甲基)-3-硝基苯
概述
描述
This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. It may also include information about its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes identifying the reactants, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying possible reactants, the conditions under which the reaction occurs, and the products of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. It also includes studying its chemical stability and reactivity .科学研究应用
化學合成與有機化學:
- 一種生產甲磺酰-m-苯甲醚的方法,與1-(甲磺酰甲基)-3-硝基苯有關,涉及一個多步驟的過程,從4-丁酰氨基-3-甲氧基-硝基苯開始。此過程對於生產像AMSA那樣在化學合成中重要的化合物至關重要(Devarenne, Mabed, & Caminada, 2008)。
電化學研究:
- 硝基苯及其相關化合物的電化學還原研究提供了在不同條件下它們行為的見解。例如,在金微電極上的離子液體中硝基苯的還原顯示了不同的電子轉移步驟,這對於理解這些化合物的電化學性質至關重要(Silvester et al., 2006)。
光物理學與光化學:
- 對硝基苯(最簡單的硝基芳香化合物)的光物理學和光化學的研究揭示了在紫外吸收後複雜的衰變路徑和量子產率。這些見解對於理解類似化合物的な光化學行為至關重要(Giussani & Worth, 2017)。
綠色化學與合成:
- 研究配對電化學方法,通過硝基苯衍生物合成磺酰胺、二芳基砜和雙(芳基磺酰基)氨基苯酚,展示了對化學合成環境友好的方法。此類方法避免了有毒溶劑和極具挑戰性的後處理,這對於可持續化學至關重要(Mokhtari, Nematollahi, & Salehzadeh, 2018)。
材料科學:
- 已經研究了對包括硝基苯在內的各種化合物敏感的金屬有機框架(MOF)的合成和性質。這些MOF可以作為傳感器,用於檢測水和其他介質中的特定物質,展示了它們在環境監測和材料科學應用中的潛力(Xu et al., 2020)。
環境化學與污染控制:
- 研究了在可見光照射下使用過硫酸鹽與Ag/Pb3O4半導體集成的廢水中硝基苯的光催化降解,顯示了在環境淨化方面很有前景的結果。此方法可以有效減少硝基芳香化合物的污染(Chen & Liu, 2021)。
生物化學與生物降解:
- 通過特定的細菌菌株對硝基苯等硝基芳香化合物的生物降解研究,提供了使用生物方法進行環境修復的潛力的見解。理解參與此過程的酶硝基苯雙加氧酶的機制在這個領域至關重要(Friemann et al., 2005)。
作用机制
安全和危害
属性
IUPAC Name |
1-(methylsulfonylmethyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFOSCHZAAFGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591558 | |
| Record name | 1-[(Methanesulfonyl)methyl]-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261924-46-3 | |
| Record name | 1-[(Methylsulfonyl)methyl]-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261924-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Methanesulfonyl)methyl]-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester](/img/structure/B3050390.png)
![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)

![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)





![6-Chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B3050407.png)


